molecular formula C10H19N B1197750 1-Cyclohexylpyrrolidine CAS No. 7731-02-4

1-Cyclohexylpyrrolidine

Cat. No. B1197750
Key on ui cas rn: 7731-02-4
M. Wt: 153.26 g/mol
InChI Key: ULBBXWVIXXPSOD-UHFFFAOYSA-N
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Patent
US05057513

Procedure details

A mixture of 1-(1-pyrrolidinyl)cyclohexane (85.4 g) and benzyl chloride (100 ml) in dioxane (400 ml) was heated under reflux for 23 hours under nitrogen. Water (100 ml) was then added and the brown oil was distilled to give (2RS)-2-phenylmethylcyclohexanone (47.1 g).
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1([CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)CCCC1.[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH2:20]>O1CCOCC1>[C:13]1([CH2:12][CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]2=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
85.4 g
Type
reactant
Smiles
N1(CCCC1)C1CCCCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 23 hours under nitrogen
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
the brown oil was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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